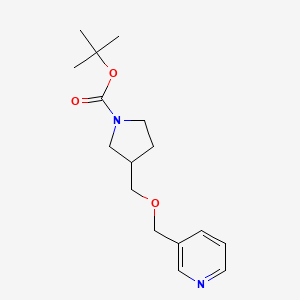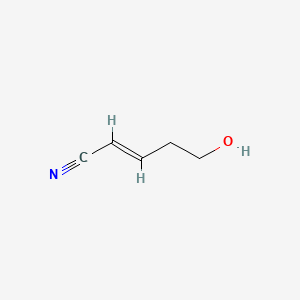
2-Pentenenitrile, 5-hydroxy-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentenenitrile, 5-hydroxy-, (E)- is an organic compound with the molecular formula C5H7NO It is a nitrile with a hydroxyl group attached to the fifth carbon in the pentene chain The (E)-configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a specific geometric structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pentenenitrile, 5-hydroxy-, (E)- can be synthesized through several methods. One common approach involves the reaction of 2-pentenenitrile with hydroxylamine under controlled conditions to introduce the hydroxyl group at the fifth carbon. The reaction typically requires an acid catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-Pentenenitrile, 5-hydroxy-, (E)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentenenitrile, 5-hydroxy-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-pentenenitrile, 5-oxo-, (E)-.
Reduction: The nitrile group can be reduced to an amine, producing 2-pentene-5-amine, (E)-.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 2-Pentenenitrile, 5-oxo-, (E)-
Reduction: 2-Pentene-5-amine, (E)-
Substitution: Various substituted pentenenitriles depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Pentenenitrile, 5-hydroxy-, (E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Pentenenitrile, 5-hydroxy-, (E)- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
2-Pentenenitrile, 5-hydroxy-, (E)- can be compared with other similar compounds, such as:
2-Pentenenitrile, (E)-: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Pentenenitrile, 5-oxo-, (E)-: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2-Pentene-5-amine, (E)-:
The unique combination of the hydroxyl and nitrile groups in 2-Pentenenitrile, 5-hydroxy-, (E)- gives it distinct chemical properties and makes it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H7NO |
|---|---|
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
(E)-5-hydroxypent-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h1-2,7H,3,5H2/b2-1+ |
InChI-Schlüssel |
HIHLTZWMAUOGHM-OWOJBTEDSA-N |
Isomerische SMILES |
C(CO)/C=C/C#N |
Kanonische SMILES |
C(CO)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


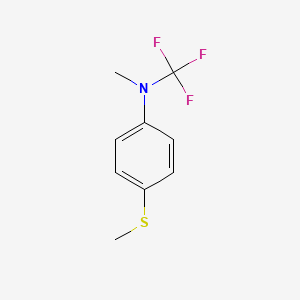
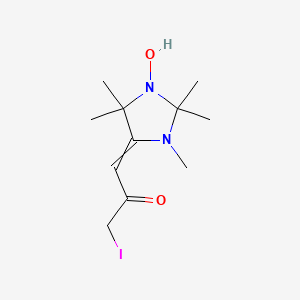
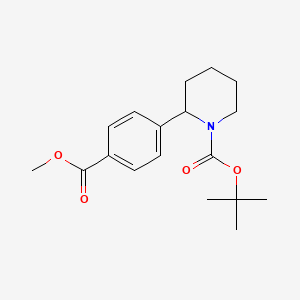
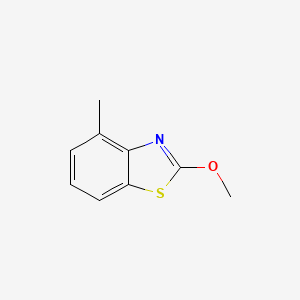
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)

![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)
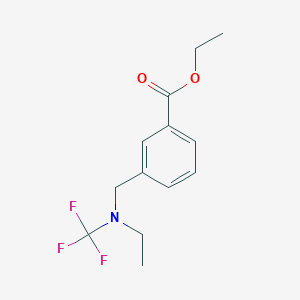
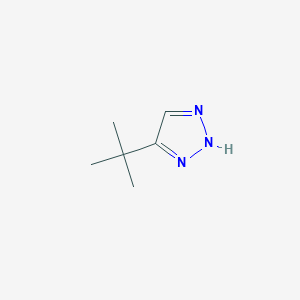
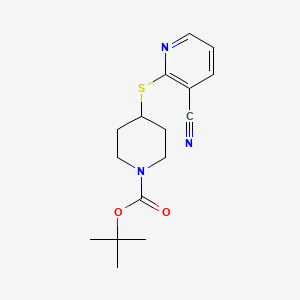
![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)
